molecular formula C19H21N3O5S B11014242 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11014242
M. Wt: 403.5 g/mol
InChI Key: XALPMYNCFUOXLM-UHFFFAOYSA-N
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Description

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy and methyl groups, and an acetamide moiety linked to a thiadiazole ring

Preparation Methods

The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of methoxy and methyl groups: These substituents can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the thiadiazole ring: This step involves the cyclization of thiosemicarbazide derivatives under oxidative conditions.

    Coupling of the chromen-2-one and thiadiazole moieties: This can be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The compound’s effects on specific pathways would depend on its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar compounds to 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide include other chromen-2-one derivatives and thiadiazole-containing compounds. These compounds may share some structural features and chemical properties but differ in their specific substituents and overall molecular architecture. The uniqueness of the compound lies in its combination of the chromen-2-one and thiadiazole moieties, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C19H21N3O5S/c1-9(2)17-21-22-19(28-17)20-15(23)8-12-10(3)16-13(26-5)6-11(25-4)7-14(16)27-18(12)24/h6-7,9H,8H2,1-5H3,(H,20,22,23)

InChI Key

XALPMYNCFUOXLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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